3,4-dihydroisoquinolin-2(1H)-yl[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone
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Overview
Description
2-[1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a triazole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through a cycloaddition reaction involving azides and alkynes, while the tetrahydroisoquinoline moiety can be synthesized via Pictet-Spengler condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the tetrahydroisoquinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole or tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-[1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydroisoquinoline moiety may also contribute to the compound’s biological effects by interacting with different cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-3(2H)-YL)-3-(ARYL)PROP-2-EN-1-ONES: These compounds share structural similarities with the triazole and aromatic rings.
3-FLUORO-3-(3-FLUOROPHENYL)CYCLOBUTANE-1-CARBOXYLIC ACID: This compound has a similar fluorophenyl group and is studied for its biological activities.
Uniqueness
2-[1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of the triazole ring and tetrahydroisoquinoline moiety, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C18H15FN4O |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-fluorophenyl)triazol-4-yl]methanone |
InChI |
InChI=1S/C18H15FN4O/c19-15-6-3-7-16(10-15)23-12-17(20-21-23)18(24)22-9-8-13-4-1-2-5-14(13)11-22/h1-7,10,12H,8-9,11H2 |
InChI Key |
PBRBITSUASYZII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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